molecular formula C9H15NO3 B14895984 Ethyl (R)-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Ethyl (R)-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B14895984
M. Wt: 185.22 g/mol
InChI Key: FCHNYIOTDDLOFU-ZCFIWIBFSA-N
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Description

Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is an organic compound that belongs to the class of esters It is characterized by a tetrahydropyridine ring substituted with a hydroxy group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: SOCl2

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of a chloride derivative

Mechanism of Action

The mechanism of action of Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors . The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-5-carboxylate
  • Methyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
  • Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate

Uniqueness

Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the 5-position and the ester group at the 4-position allows for unique interactions with biological targets and distinct reactivity in chemical transformations .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl (2R)-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6,10-11H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

FCHNYIOTDDLOFU-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)C1=C(CN[C@@H](C1)C)O

Canonical SMILES

CCOC(=O)C1=C(CNC(C1)C)O

Origin of Product

United States

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